4-Methylsulfanyl-1,3-thiazole-5-carboxamide
Description
4-Methylsulfanyl-1,3-thiazole-5-carboxamide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Properties
CAS No. |
117887-06-6 |
|---|---|
Molecular Formula |
C5H6N2OS2 |
Molecular Weight |
174.236 |
IUPAC Name |
4-methylsulfanyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C5H6N2OS2/c1-9-5-3(4(6)8)10-2-7-5/h2H,1H3,(H2,6,8) |
InChI Key |
FIYFOWSAIXTPOY-UHFFFAOYSA-N |
SMILES |
CSC1=C(SC=N1)C(=O)N |
Synonyms |
5-Thiazolecarboxamide, 4-methylthio- (6CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfanyl-1,3-thiazole-5-carboxamide typically involves the reaction of aminocyanacetamide with carbon disulfide to produce a substituted thiazole . This intermediate is then methylated to yield the methylthio derivative, which is subsequently reduced to form the desired product . The reaction conditions include the use of sodium hydroxide and Raney nickel as a catalyst .
Industrial Production Methods
For large-scale industrial production, the synthesis method described above is suitable due to its high yield and efficiency . The process involves standard organic synthesis techniques and can be scaled up with appropriate adjustments to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Methylsulfanyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methylsulfanyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methylsulfanyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methylsulfanyl-1,3-thiazole-5-carboxamide include:
Thifluzamide: A fungicide with a similar thiazole structure.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
This compound is unique due to its specific methylthio substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and biological activity compared to other thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
